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Compound of Interest |

3-chloro-4-(4-methyl-1H-pyrazol-1-
Compound Name:

yl)aniline
CAS No.: 1006467-53-3
Cat. No.: B2608911

Get Quote

In the landscape of modern medicinal chemistry, the strategic selection of molecular building
blocks is paramount to the successful development of novel therapeutics. Among the vast
arsenal of heterocyclic scaffolds, 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline has emerged
as a particularly valuable intermediate. This molecule masterfully combines three critical
pharmacophoric elements onto a single aniline core: a nucleophilic amino group, a
conformation-restricting chlorine atom, and a versatile 4-methylpyrazole ring.

The pyrazole moiety, a five-membered aromatic heterocycle, is a cornerstone of numerous
approved drugs, prized for its wide spectrum of biological activities and its ability to engage in
various non-covalent interactions with protein targets.[1][2] When coupled with an aniline, the
resulting structure serves as a powerful "hinge-binder" motif, particularly for ATP-competitive
kinase inhibitors. The aniline's amino group can form crucial hydrogen bonds with the
backbone of a kinase's hinge region, while the attached pyrazole ring projects into a
hydrophobic pocket. The ortho-chlorine substituent further refines the molecule's utility by
sterically influencing the torsion angle between the aniline and pyrazole rings, locking it into a
more favorable binding conformation and enhancing target affinity.
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This technical guide offers a comprehensive overview of 3-chloro-4-(4-methyl-1H-pyrazol-1-
ylaniline for researchers and drug development professionals, detailing its chemical identity, a
robust synthetic pathway with a step-by-step protocol, its applications as a pharmacophore,
and essential safety protocols.

Chemical Identity & Physicochemical Profile

A precise understanding of a building block's fundamental properties is the foundation of its
effective application in synthesis. The key identifiers and properties of 3-chloro-4-(4-methyl-
1H-pyrazol-1-yl)aniline are summarized below.

Property Specification

IUPAC Name 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline
CAS Registry Number 1006467-53-3

Molecular Formula C10H10CINs

Molecular Weight 207.66 g/mol

SMILES Cclcen(n-cl)c2cec(N)cc2Cl

InChl Key Not readily available.

Note: Experimental physicochemical properties such as melting point and solubility are not
widely published and should be determined empirically upon acquisition.

Synthesis and Manufacturing Pathway

The most logical and industrially scalable synthesis of 3-chloro-4-(4-methyl-1H-pyrazol-1-
yl)aniline is a two-step sequence commencing with a nucleophilic aromatic substitution (SNAr)
followed by a nitro group reduction. This approach is favored for its high efficiency and the
ready availability of starting materials.

Overall Synthetic Scheme
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Caption: General two-step synthesis of the target compound.

Causality Behind Experimental Choices

o Step 1 (SNAr): The reaction joins the two core fragments.

o Substrate: 2-Chloro-4-fluoronitrobenzene is the ideal electrophile. The fluorine atom is
highly activated towards nucleophilic displacement due to the strong electron-withdrawing
effects of the para-nitro group and the ortho-chlorine atom. Fluorine is a significantly better
leaving group than chlorine in SNAr reactions, ensuring high regioselectivity.

o Nucleophile: 4-Methylpyrazole attacks via one of its nitrogen atoms.

o Reagents: A mild base like potassium carbonate (K2COs) is sufficient to deprotonate the
pyrazole N-H, generating the active nucleophile. A polar aprotic solvent like DMF or DMSO
is used to solubilize the reactants and facilitate the reaction.

o Control: The temperature is maintained at 80—100°C to ensure a reasonable reaction rate
without promoting side reactions, such as the displacement of the less reactive chlorine
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atom.[3]

e Step 2 (Reduction): This step unmasks the critical aniline functionality.

o Method A (Catalytic Hydrogenation): This is a clean and efficient method using hydrogen
gas and a palladium on carbon (Pd/C) catalyst. It often provides high yields with simple
workup procedures (filtration to remove the catalyst).[4]

o Method B (Chemical Reduction): A classic and cost-effective alternative involves using a
metal in the presence of an acid source, such as iron powder with ammonium chloride or
tin(Il) chloride.[3] This method is robust and avoids the need for specialized high-pressure
hydrogenation equipment. The choice between methods often depends on laboratory
scale and equipment availability.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)nitrobenzene

To a stirred solution of 4-methylpyrazole (1.0 eq) in dimethylformamide (DMF, 5-10 volumes),
add potassium carbonate (K2COs, 1.5 eq).

e Add 2-chloro-4-fluoronitrobenzene (1.05 eq) to the suspension.

e Heat the reaction mixture to 90°C and stir for 4-6 hours, monitoring the reaction progress by
TLC or LC-MS.

e Upon completion, cool the mixture to room temperature and pour it into ice-water (10
volumes).

 Stir the resulting slurry for 30 minutes. The product will precipitate as a solid.

o Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to
yield the intermediate nitro-compound.

Step 2: Synthesis of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline

e Charge a round-bottom flask with the intermediate nitro-compound (1.0 eq), ethanol (5
volumes), and water (2 volumes).
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e Add ammonium chloride (NH4Cl, 4.0 eq) followed by iron powder (Fe, 3.0 eq).

o Heat the mixture to reflux (approx. 80°C) and stir vigorously for 2-4 hours. Monitor the
disappearance of the starting material by TLC or LC-MS.

o After the reaction is complete, cool the mixture to room temperature and filter it through a
pad of Celite® to remove the iron salts.

e Wash the Celite® pad with additional ethanol.
o Concentrate the combined filtrates under reduced pressure to remove the ethanol.
o Extract the remaining aqueous solution with ethyl acetate (3 x 5 volumes).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (NazS0Oa),
filter, and concentrate under vacuum.

e The crude product can be purified by column chromatography on silica gel or by
recrystallization to afford the final product as a solid.

Application in Medicinal Chemistry: A Privileged
Kinase Inhibitor Scaffold

The title compound is not an end-drug but a crucial intermediate whose structure is frequently
found at the core of potent and selective kinase inhibitors. The aniline nitrogen and the
adjacent pyrazole ring form a powerful pharmacophore that effectively targets the ATP-binding
site of many kinases.
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Caption: Pharmacophore model for kinase hinge-binding.

e Hinge-Binding: The primary amine of the aniline is perfectly positioned to form one or more

hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a
classic ATP-mimetic interaction.[3]

» Hydrophobic Interactions: The 4-methylpyrazole ring is projected into a nearby hydrophobic

pocket, often occupied by the adenine ring of ATP. The methyl group can further enhance
van der Waals interactions and potency.

» Vector for Derivatization: The aniline amine is a versatile chemical handle. It can be readily
acylated, sulfonylated, or reacted with isocyanates to form amides, sulfonamides, or ureas,
respectively. This allows for the introduction of larger chemical groups (R-groups) that can
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extend into the solvent-exposed region of the ATP-binding site, providing opportunities to
fine-tune selectivity, potency, and pharmacokinetic properties.

Safety, Handling, and Storage

As a substituted chloroaniline, 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline must be handled
with appropriate caution. While a specific, comprehensive safety data sheet (SDS) is not
publicly available, data from analogous compounds like 3-chloroaniline provide a strong basis
for hazard assessment.[5][6]

Hazard Class & Statement Precautionary Measures

P261: Avoid breathing dust/fume. P280: Wear
protective gloves/clothing. P301+P310: IF
SWALLOWED: Immediately call a POISON
CENTER/doctor.[5]

Acute Toxicity (Oral, Dermal, Inhalation): Toxic if

swallowed, in contact with skin, or if inhaled.[5]

[6]

P264: Wash skin thoroughly after handling.
P305+P351+P338: IF IN EYES: Rinse

Skin/Eye lIrritation: Causes skin and serious eye ] ] )
cautiously with water for several minutes.

irritation.[7]
Remove contact lenses, if present and easy to

do. Continue rinsing.[7]

Environmental Hazard: Very toxic to aquatic life ] ]
) ) P273: Avoid release to the environment.[5]
with long-lasting effects.[5]

Handling and Storage Recommendations

» Engineering Controls: All manipulations should be performed in a certified chemical fume
hood to avoid inhalation of dust or vapors.

e Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety
goggles at all times.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. To prevent
slow oxidation and degradation of the sensitive aniline group (often observed as a color
change to brown or purple), it is best stored at 2—8°C under an inert atmosphere (e.g., Argon
or Nitrogen).[3]
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Conclusion

3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline is a high-value, strategically designed
heterocyclic building block. Its synthesis is straightforward and scalable, and its structure
embodies a pre-organized pharmacophore ideal for targeting protein kinases. The combination
of a hinge-binding aniline, a hydrophobic pyrazole moiety, and a conformation-directing chlorine
atom makes it a powerful tool for medicinal chemists. A thorough understanding of its
synthesis, reactivity, and handling requirements enables its effective and safe integration into
drug discovery programs aimed at developing next-generation targeted therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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